molecular formula C14H15N3O2S B5107696 N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B5107696
M. Wt: 289.35 g/mol
InChI Key: YCYHFLCWPSWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide, also known as PTZ, is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. PTZ is a thiazole derivative that acts as a GABA receptor antagonist, and it has been shown to induce seizures in animal models.

Mechanism of Action

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide acts as a GABA receptor antagonist, which means it blocks the inhibitory neurotransmitter GABA from binding to its receptor. This leads to an increase in neuronal excitability and can ultimately result in seizures. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is thought to act on both GABA-A and GABA-B receptors, although its exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures are characterized by a rapid onset and a short duration, typically lasting no more than a few minutes. The seizures are accompanied by changes in brain activity, including increased neuronal firing and synchronization. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to induce changes in neurotransmitter levels, including increases in glutamate and decreases in GABA.

Advantages and Limitations for Lab Experiments

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is a useful tool for inducing seizures in animal models due to its rapid onset and short duration. It is also relatively easy to administer and can be given orally or intraperitoneally. However, there are some limitations to its use. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures may not accurately reflect the complexity of human epilepsy, and the effects of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide on brain function and behavior may not be directly translatable to humans.

Future Directions

There are several potential future directions for research involving N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. One area of interest is the development of novel antiepileptic drugs that can effectively treat N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures. Another area of interest is the use of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to study the mechanisms underlying epileptogenesis, or the development of epilepsy. Additionally, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide may be useful in studying the effects of seizures on brain development and plasticity. Finally, there is potential for N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to be used as a tool for screening novel compounds for their antiepileptic properties.

Synthesis Methods

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is synthesized through a multistep process starting with the reaction of 2-aminothiazole with 3-bromopropionyl chloride. The resulting product is then reacted with phenylmagnesium bromide to obtain the final product, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. The purity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Scientific Research Applications

N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has been widely used in scientific research as a tool to induce seizures in animal models, particularly in mice and rats. It is commonly used to study the mechanisms underlying epilepsy, as well as to test the efficacy of novel antiepileptic drugs. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide can also be used to study the effects of seizures on brain function and behavior, including learning and memory.

properties

IUPAC Name

N-(3-phenylpropyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(13(19)17-14-16-9-10-20-14)15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYHFLCWPSWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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